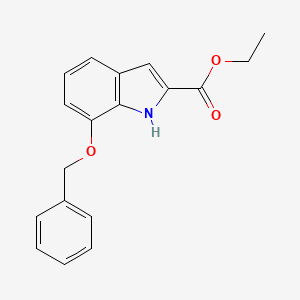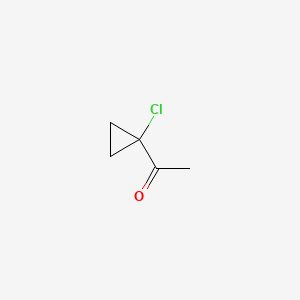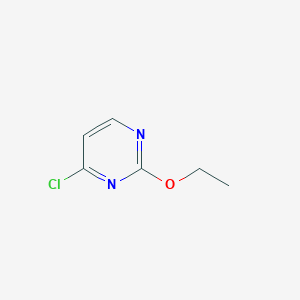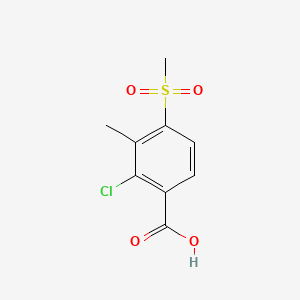![molecular formula C74H90N8Zn2 B1590819 Bis(Zinkporphyrin) (ca. 5 Mikromol/L in Dichlormethan) [für CD-Spektroskopie], CAS No. 92995-45-4](/img/structure/B1590819.png)
Bis(Zinkporphyrin) (ca. 5 Mikromol/L in Dichlormethan) [für CD-Spektroskopie],
Übersicht
Beschreibung
“Dizinc 5,5’-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)” is a chemical compound with the molecular formula C74H90N8Zn2 . It has an average mass of 1222.378 Da and a monoisotopic mass of 1218.587158 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its large molecular formula. Detailed structural analysis would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Wissenschaftliche Forschungsanwendungen
Lichtenergieaufnahme-Arrays
Bis(Zinkporphyrin)-Verbindungen sind aufgrund ihrer Fähigkeit, Lichtenergie zu absorbieren und zu übertragen, in Lichtenergieaufnahme-Anwendungen hocheffizient. Sie werden bei der Entwicklung von Lichtenergieaufnahme-Arrays eingesetzt, die Sonnenenergie einfangen und in elektrische Energie umwandeln können, was ein Schlüsselelement in der Solarzellentechnologie ist .
Molekulare Drähte
Diese Verbindungen können aufgrund ihrer leitfähigen Eigenschaften als molekulare Drähte fungieren. Sie werden bei der Erzeugung von Wegen für den Elektronentransfer in der molekularen Elektronik eingesetzt, was für die Entwicklung kleinerer und effizienterer elektronischer Geräte unerlässlich ist .
Katalysatoren
Bis(Zinkporphyrin) dient als Katalysator in verschiedenen chemischen Reaktionen. Seine Fähigkeit, Reaktionen durch Senkung der Aktivierungsenergie zu erleichtern, macht es wertvoll für industrielle Prozesse und die synthetische Chemie .
Sensoren
Aufgrund ihrer Empfindlichkeit gegenüber Umweltveränderungen, wie z. B. pH-Wert oder das Vorhandensein bestimmter Moleküle, werden Bis(Zinkporphyrin)-Verbindungen in der Sensortechnologie zum Nachweis von Gasen, Ionen oder organischen Verbindungen eingesetzt .
Photodynamische Therapie (PDT)
In der medizinischen Forschung wird Bis(Zinkporphyrin) für den Einsatz in der photodynamischen Therapie zur Behandlung von Krebs untersucht. Es ist an der Erzeugung reaktiver Sauerstoffspezies beteiligt, wenn es Licht ausgesetzt wird, was Krebszellen zerstören kann .
Bio-Imaging
Diese Verbindungen werden auch in Bio-Imaging-Techniken aufgrund ihrer Fluoreszenzeigenschaften eingesetzt, die die Visualisierung biologischer Prozesse und Strukturen innerhalb von Zellen ermöglichen .
Chirale Diskriminierung in der CD-Spektroskopie
Bis(Zinkporphyrin) wird als CD-sensitiver, zweizähniger Wirtsmolekül zur Bestimmung der absoluten Konfiguration von Monoalkoholen und anderen chiralen Molekülen eingesetzt, was in der pharmazeutischen Forschung von entscheidender Bedeutung ist .
Supramolekulare Chemie
Die Fähigkeit der Verbindung, komplexe Strukturen mit anderen Molekülen zu bilden, macht sie bedeutsam in der supramolekularen Chemie, wo sie zur Untersuchung von Selbstassemblierungsprozessen und zur Herstellung neuartiger Materialien mit spezifischen Funktionen eingesetzt wird .
Wirkmechanismus
Target of Action
The primary target of Bis(Zinc Porphyrin), also known as Dizinc 5,5’-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide), is the formation of inclusion complexes with other molecules . This complex formation is induced by Zn-N coordination . The compound’s role is to provide a stable and robust structure for these complexes .
Mode of Action
Bis(Zinc Porphyrin) interacts with its targets through Zn-N coordination . This interaction leads to the formation of a cage-like complex that is stable enough to achieve relative movement between the Bis(Zinc Porphyrin) host and the guest molecule connected by Zn-N coordination .
Biochemical Pathways
Bis(Zinc Porphyrin) affects the biochemical pathways related to the generation, storage, and use of oxygen . It plays a pivotal role in the biochemical functioning of plants and is involved in various applications ranging from solar energy generation to serving as catalysts for important chemical reactions .
Pharmacokinetics
Porphyrins, in general, are known for their remarkable capacity to undergo synthetic modification , which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of Bis(Zinc Porphyrin)'s action are demonstrated by its potential applications as a molecular gyroscope in molecular machines . The characteristics of these assemblies have been demonstrated by 1 H NMR, UV-vis, and fluorescence spectra .
Action Environment
The action, efficacy, and stability of Bis(Zinc Porphyrin) can be influenced by environmental factors. For instance, the formation of its inclusion complexes is robust due to the presence of the cage effect of cyclic Bis(Zinc Porphyrin) . This suggests that the compound’s action may be influenced by the molecular environment in which it is situated.
Eigenschaften
IUPAC Name |
dizinc;2,3,7,8,12,13,17,18-octaethyl-5-[2-(2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diid-5-yl)ethyl]porphyrin-21,22-diide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H90N8.2Zn/c1-17-41-45(21-5)63-37-67-49(25-9)53(29-13)71(79-67)57(72-54(30-14)50(26-10)68(80-72)38-64-46(22-6)42(18-2)60(76-64)35-59(41)75-63)33-34-58-73-55(31-15)51(27-11)69(81-73)39-65-47(23-7)43(19-3)61(77-65)36-62-44(20-4)48(24-8)66(78-62)40-70-52(28-12)56(32-16)74(58)82-70;;/h35-40H,17-34H2,1-16H3;;/q-4;2*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFYYVDUZMGZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)CC)CC)CCC6=C7C(=C(C(=CC8=NC(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)C(=C8CC)CC)[N-]7)CC)CC)CC.[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H90N8Zn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580532 | |
| Record name | Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92995-45-4 | |
| Record name | Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)


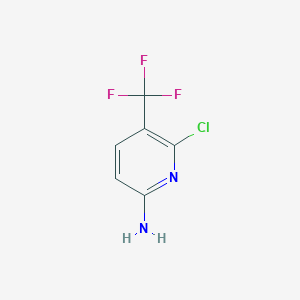
![Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B1590747.png)

